molecular formula C11H20N2 B1487453 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane CAS No. 2169172-11-4

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B1487453
CAS No.: 2169172-11-4
M. Wt: 180.29 g/mol
InChI Key: CBHXQIDLXJAWIF-UHFFFAOYSA-N
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Description

7-(1-Piperidinyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a piperidine ring fused to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Piperidinyl)-2-azabicyclo[22One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic structure . Subsequent functionalization steps, such as bromination and cyclization, are used to introduce the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by efficient purification and functionalization steps. The use of catalytic hydrogenation and other scalable reactions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis Methodologies

The synthesis of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane typically involves several strategic approaches:

  • Acylation Reactions : The compound can be synthesized through acylation of 7-azabicyclo[2.2.1]heptane derivatives with various acylating agents, leading to the formation of 7-(1-piperidinyl) derivatives. This method has been documented for producing a range of substituted compounds with potential biological activities .
  • Intramolecular Ugi Reactions : A novel approach involves using 7-azabicyclo[2.2.1]heptane derivatives in intramolecular Ugi reactions to yield β-lactam derivatives and polyfunctionalized azabicyclic peptidomimetics. This method allows for the incorporation of diverse functional groups, enhancing the compound's versatility in drug design .
  • Diels-Alder Reactions : The Diels-Alder reaction has also been utilized to synthesize highly substituted derivatives of 7-azabicyclo[2.2.1]heptane, demonstrating its utility in constructing complex molecular architectures .

Biological Activities

The biological significance of this compound is notable, particularly due to its structural similarity to naturally occurring alkaloids:

  • Antinociceptive Properties : Research indicates that derivatives of this compound exhibit antinociceptive effects, making them potential candidates for pain management therapies. The mechanism is thought to involve modulation of nicotinic acetylcholine receptors, similar to the action of epibatidine, a well-known alkaloid derived from amphibian sources .
  • Platelet Aggregation Inhibition : Some derivatives have been explored for their ability to inhibit platelet aggregation, which is crucial for developing new anticoagulant drugs . This property is particularly valuable in managing cardiovascular diseases.

Role as a Building Block in Drug Development

The unique structural features of this compound make it an attractive scaffold for drug design:

  • Rigid Proline Surrogate : It serves as a rigid proline surrogate in peptide synthesis, allowing for the development of peptidomimetics that maintain bioactivity while enhancing stability against enzymatic degradation .
  • Combinatorial Libraries : The compound has been employed in the synthesis of combinatorial libraries aimed at discovering new histone deacetylase inhibitors, showcasing its potential in cancer therapeutics . The ability to modify the nitrogen atom introduces complexity and diversity into the library compounds.

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

StudyFindings
Barriobero Neila et al. Developed methodologies for synthesizing various derivatives, demonstrating versatility and synthetic potential in medicinal applications.
Basso et al. Investigated intramolecular Ugi reactions leading to polyfunctionalized azabicyclic peptidomimetics with promising biological activities.
Fraser & Swingle Improved synthesis routes with higher yields, enabling further exploration of biological properties and applications in drug development.

Mechanism of Action

The mechanism of action of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a piperidine ring and a bicyclic framework, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane, a bicyclic amine compound, is recognized for its unique structural properties and potential biological activities. This compound is particularly notable for its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C_{10}H_{16}N_2. Its rigid bicyclic structure contributes to its biological activity by facilitating specific interactions with target proteins and receptors.

The primary mechanism of action involves the compound's role as an antagonist for the Orexin-1 receptor, which is implicated in various physiological processes such as sleep regulation and appetite control. The binding affinity and selectivity towards this receptor are critical for its potential therapeutic applications, particularly in treating disorders like insomnia and obesity.

Biological Activity Overview

Biochemical Properties:

  • Target Interaction: The compound interacts with multiple enzymes and proteins, influencing cellular signaling pathways, gene expression, and metabolic processes.
  • Cellular Effects: It has been shown to affect cell function significantly, impacting processes such as apoptosis and proliferation in various cell types.

Pharmacokinetics:

  • Absorption: High gastrointestinal absorption has been reported for related compounds, suggesting favorable bioavailability.
  • Distribution: The distribution within tissues is mediated by specific transporters, which may influence its efficacy and safety profile.

Binding Affinity Studies

A study evaluated the binding affinities of various derivatives of 7-azabicyclo[2.2.1]heptane at the dopamine transporter, revealing that certain stereoisomers exhibited Ki values ranging from 5 to 96 µM, indicating moderate potency compared to cocaine .

Analgesic Properties

Research has indicated that derivatives of this compound may possess analgesic and anti-inflammatory properties. These effects were observed in animal models where administration resulted in significant pain relief without the typical side effects associated with conventional analgesics .

Case Studies

Case Study 1: Orexin-1 Antagonism
In a controlled study involving rodent models, administration of this compound resulted in decreased food intake and altered sleep patterns, supporting its role as an Orexin-1 receptor antagonist. The findings suggest potential therapeutic applications in obesity management and sleep disorders.

Case Study 2: Analgesic Efficacy
Another study focused on the analgesic effects of a related compound in a neuropathic pain model demonstrated significant pain reduction compared to control groups. The mechanism was attributed to modulation of pain pathways involving opioid receptors, highlighting the compound's versatility in therapeutic applications .

Data Tables

Property Value
Molecular FormulaC_{10}H_{16}N_2
Binding Affinity (Ki)5 - 96 µM
AbsorptionHigh
Primary TargetOrexin-1 Receptor
Therapeutic ApplicationsAnalgesic, Anti-inflammatory

Properties

IUPAC Name

7-piperidin-1-yl-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-6-13(7-3-1)11-9-4-5-10(11)12-8-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHXQIDLXJAWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C3CCC2NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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